Pentyl(thiophen-3-ylmethyl)amine
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Overview
Description
Pentyl(thiophen-3-ylmethyl)amine is an organic compound with the molecular formula C10H17NS It consists of a pentyl group attached to a thiophen-3-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl(thiophen-3-ylmethyl)amine typically involves the reaction of thiophen-3-ylmethylamine with pentyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an appropriate solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pentyl(thiophen-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Pentyl(thiophen-3-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of pentyl(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophen-3-ylmethylamine: Lacks the pentyl group, making it less hydrophobic.
Pentylamine: Lacks the thiophene ring, resulting in different chemical properties.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
Pentyl(thiophen-3-ylmethyl)amine is unique due to the presence of both the pentyl group and the thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for diverse applications in research and industry.
Biological Activity
Pentyl(thiophen-3-ylmethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its electron-rich properties, making it a suitable candidate for interactions with various biological targets. The presence of the pentyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound may inhibit enzymes critical for microbial growth. This inhibition could disrupt metabolic processes in bacteria, leading to antimicrobial effects. Studies suggest that similar compounds have shown effectiveness against various microbial strains by targeting their growth pathways.
- Anticancer Properties : Research indicates that this compound may affect cell division and proliferation pathways, potentially through kinase inhibition. This mechanism is similar to other compounds that have shown selective cytotoxicity towards cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of microbial growth | |
Anticancer | Inhibition of cell proliferation | |
Enzyme Interaction | Modulation of enzyme activity |
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against several bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, with IC50 values comparable to established antibiotics.
Study 2: Anticancer Activity
In vitro assays were conducted using human cancer cell lines to evaluate the anticancer effects of this compound. The compound exhibited dose-dependent inhibition of cell proliferation, with an IC50 value in the micromolar range. Notably, it showed selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Table 2: Comparison with Similar Compounds
Compound | Activity Type | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | Antimicrobial | 10 | High |
Sulfathiazole | Antimicrobial | 15 | Moderate |
Ritonavir | Antiviral | 5 | High |
Tiazofurin | Anticancer | 8 | High |
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-2-3-4-6-11-8-10-5-7-12-9-10/h5,7,9,11H,2-4,6,8H2,1H3 |
InChI Key |
AVZXCYQBDXCOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CSC=C1 |
Origin of Product |
United States |
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